3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications
Ring Cleavage and Reaction Products
The chemical reactions involving derivatives of 1,3-oxazine-2,4(3H)-diones, including 3-(4-chlorophenyl) variants, have been extensively studied. For instance, these compounds react with amines under various conditions, leading to the formation of several reaction products such as pyrimidines, acetoacetamides, (4-chlorophenyl)urethane, and others. This demonstrates the compound's versatility in chemical synthesis and its potential for creating diverse chemical structures through ring cleavage reactions (Kinoshita et al., 1989).
Polyamides and Polyimides Synthesis
Research into aromatic polyamides and polyimides based on phthalimidine derivatives, including those related to 3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, shows promising applications in material science. These compounds are key monomers for synthesizing high-performance polymers with exceptional thermal stability, solubility in various solvents, and mechanical properties, making them suitable for advanced engineering applications (Yang & Lin, 1995).
Crystal Structure Analysis
Studies on similar chemical structures have revealed detailed insights into their crystallography, showing specific proton transfer occurrences and hydrogen bonding that stabilizes the crystal structure. This kind of research is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds (Sridhar & Ravikumar, 2006).
Hyperbranched Aromatic Polyimides
The development of hyperbranched aromatic polyimides using precursors related to this compound has been explored. These materials exhibit solubility in common solvents and possess high thermal stability, indicating their potential for creating new materials with unique properties for industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to target theNuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 .
Mode of Action
It is suggested that similar compounds may interact with their targets by acting as anagonist , which means they bind to the receptor and activate it, leading to a biological response .
Biochemical Pathways
Similar compounds have been found to modulateoxidative stress and inflammatory pathways . These pathways play crucial roles in various biological processes, including cellular growth, differentiation, and immune responses.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with some being moderately soluble in water .
Result of Action
Similar compounds have been found to have various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , anticholinesterase activities , etc .
Action Environment
Similar compounds have been found to be moderately persistent in soil systems and, under certain conditions, may also be persistent in aquatic systems .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-20(2)17(23)15-13-5-3-4-6-14(13)16(22)21(19-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDRXNDIGNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.